molecular formula C7H6BrF2NO2 B8120901 Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate

Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate

Cat. No.: B8120901
M. Wt: 254.03 g/mol
InChI Key: YFXQDIFABRSCKK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 4-position, a difluoromethyl group at the 1-position, and a methyl ester group at the 2-position of the pyrrole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by the introduction of the difluoromethyl group and esterification. One common method starts with the bromination of 1-(difluoromethyl)pyrrole-2-carboxylate using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often utilized in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to study the biological activity of pyrrole derivatives and their interactions with biomolecules.

    Medicine: It is a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with target proteins through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the difluoromethyl group, which can affect its reactivity and biological activity.

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate:

    Methyl 4-bromo-1-(trifluoromethyl)pyrrole-2-carboxylate: The trifluoromethyl group can impart different electronic and steric effects compared to the difluoromethyl group.

Uniqueness

Methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate is unique due to the combination of the bromine atom, difluoromethyl group, and methyl ester functionality. This specific arrangement of substituents provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-bromo-1-(difluoromethyl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-4(8)3-11(5)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQDIFABRSCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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